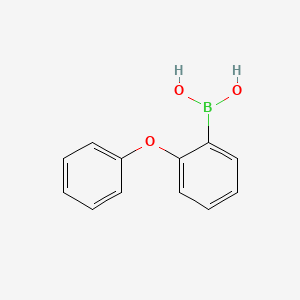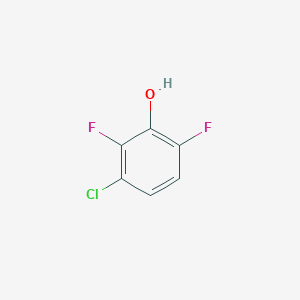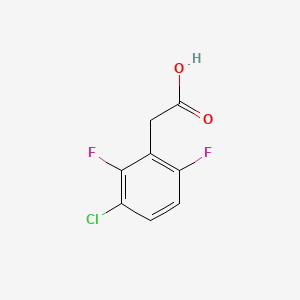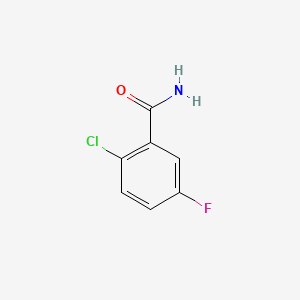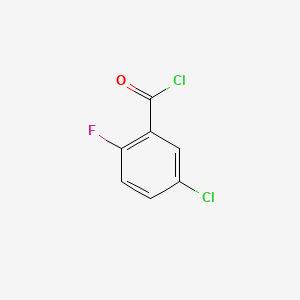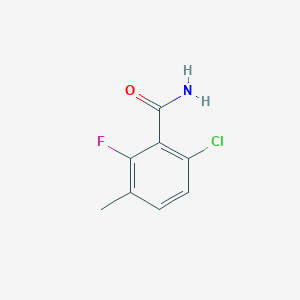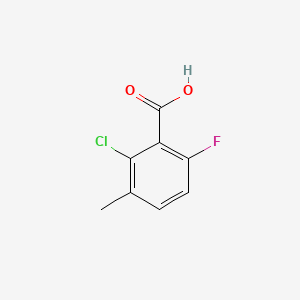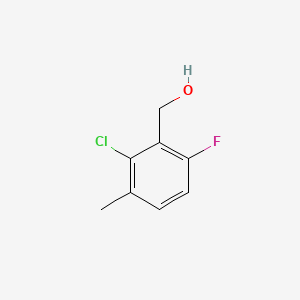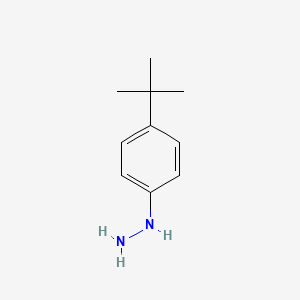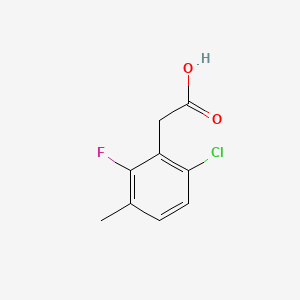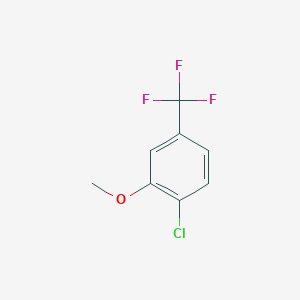
3,4,4,4-Tetrafluor-3-(trifluormethyl)but-1-en
Übersicht
Beschreibung
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, also known as HFC-134a, is a refrigerant with a high global warming potential . It has a molecular weight of 196.07 and a molecular formula of C5H3F7 .
Molecular Structure Analysis
The molecular structure of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene consists of a butene backbone with three fluorine atoms attached to the third carbon and four fluorine atoms attached to the fourth carbon . The InChI code for this compound is 1S/C5H3F7/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H .Physical And Chemical Properties Analysis
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is a liquid at ambient temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of -1.5±40.0 °C at 760 mmHg, and a vapor pressure of 1902.9±0.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Kältemittelverwendung
3,4,4,4-Tetrafluor-3-(trifluormethyl)but-1-en: , auch bekannt als HFC-134a, wird hauptsächlich als Kältemittel verwendet. Es hat ein hohes Treibhauspotenzial, was es zu einem bedeutenden Faktor für den Klimawandel macht, wenn es in die Atmosphäre gelangt .
Forschungs- und experimentelle Verwendung
Diese Verbindung wird für experimentelle und Forschungszwecke angeboten, was auf ihr Potenzial in verschiedenen wissenschaftlichen Studien hinweist. Die genaue Art dieser Studien ist in den Suchergebnissen nicht angegeben .
Zukünftige Richtungen
Given its high global warming potential, there may be efforts in the future to replace 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene with more environmentally friendly alternatives . Additionally, research into the properties and potential applications of fluorinated compounds is a continually evolving field, and new uses for these types of compounds could emerge in the future.
Wirkmechanismus
Target of Action
The primary target of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene It is known to be used as a refrigerant , suggesting that its primary action may be related to heat transfer and thermodynamics.
Biochemical Pathways
The biochemical pathways affected by 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene As a refrigerant, its primary function is likely physical rather than biochemical .
Result of Action
The molecular and cellular effects of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene As a refrigerant, its primary effect is likely to reduce temperature in its immediate environment .
Biochemische Analyse
Biochemical Properties
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene plays a significant role in biochemical reactions due to its high electronegativity and stability. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially altering their function .
Cellular Effects
The effects of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound can act as an enzyme inhibitor, preventing the normal catalytic activity of enzymes like cytochrome P450 . Furthermore, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, including increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of dosage considerations in the application of this compound in biochemical research and potential therapeutic uses .
Metabolic Pathways
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of reactive metabolites that participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can result in altered metabolic homeostasis, affecting the overall metabolic state of the organism . Additionally, the presence of fluorine atoms in its structure can impact the compound’s reactivity and stability within metabolic pathways .
Transport and Distribution
The transport and distribution of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene within cells and tissues are influenced by its physicochemical properties. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene can localize to specific cellular compartments, where it may accumulate and exert its biological effects . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transport proteins .
Subcellular Localization
The subcellular localization of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . The subcellular localization of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene can influence its ability to modulate cellular processes and interact with other biomolecules .
Eigenschaften
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c1-2-3(6,4(7,8)9)5(10,11)12/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHZDOLVJDWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380674 | |
| Record name | 2-Vinylperfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88562-41-8 | |
| Record name | 2-Vinylperfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



